molecular formula C15H20Cl3NO2 B1369613 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride CAS No. 1171731-18-2

3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride

Cat. No. B1369613
M. Wt: 352.7 g/mol
InChI Key: OMNYVJDNVFKGDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, also known as 3-DCPE-HCl, is a synthetic compound that is used in a variety of scientific research applications. It is a colorless crystalline solid that is highly soluble in water and is typically used as a reagent for chemical reactions. 3-DCPE-HCl has been studied for its potential use in various fields such as medicinal chemistry, drug discovery, and biochemistry.

Scientific Research Applications

Structural Analysis

  • 4-Piperidinecarboxylic acid hydrochloride, a compound structurally related to 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, has been characterized through crystal X-ray diffraction, B3LYP/6-31G(d,p) calculations, and FTIR spectrum. This analysis provides insights into the crystal structure and molecular conformation of such compounds (Szafran, Komasa, & Bartoszak-Adamska, 2007).

Synthesis Processes

  • Research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, another compound related to 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, indicates the use of piperidine-4-carboxylic acid in its preparation. This highlights the versatile synthesis routes available for piperidine derivatives (Zheng Rui, 2010).

Pharmacological Properties

  • Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor. Although not the same, its structural similarity to 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride can offer insights into potential pharmacological applications (Germann, Ma, Han, & Tikhomirova, 2013).

Chemical Properties and Reactions

  • Piperidine derivatives such as 4-Hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters can undergo Claisen rearrangement, presenting a general route to optically pure piperidines with substituents alpha to nitrogen. This process illustrates the chemical versatility and reactivity of the piperidine ring, which is a core part of 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride (Acharya & Clive, 2010).

Molecular Structure and Conformation

  • The analysis of various piperidine and tropane derivatives reveals insights into their molecular structures and conformations. These studies aid in understanding the behavior of similar compounds, such as 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride, under different conditions (Burgos et al., 1993), (Burgos et al., 1992).

Bioactive Conformation

  • Understanding the bioactive conformation of piperidine derivatives, as shown in studies of mu-opioid receptor antagonists, is crucial in deciphering the potential biological and pharmacological activities of related compounds like 3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride (Le Bourdonnec et al., 2006).

properties

IUPAC Name

ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19Cl2NO2.ClH/c1-2-20-14(19)15(6-3-7-18-10-15)9-11-4-5-12(16)13(17)8-11;/h4-5,8,18H,2-3,6-7,9-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMNYVJDNVFKGDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCCNC1)CC2=CC(=C(C=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Cl3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80592094
Record name Ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-Dichlorobenzyl)piperidine-3-ethylcarboxylate hydrochloride

CAS RN

1171731-18-2
Record name Ethyl 3-[(3,4-dichlorophenyl)methyl]piperidine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80592094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.